(Propan-2-ylamino)urea
Description
(Propan-2-ylamino)urea is a substituted urea derivative with the molecular formula C₄H₁₁N₃O. Its structure comprises a urea backbone (NH₂–CO–NH₂) modified by the substitution of one amino group with a propan-2-ylamino (isopropylamino) moiety. This alteration enhances its steric bulk and influences its physicochemical properties, such as solubility and reactivity.
Properties
CAS No. |
14869-57-9 |
|---|---|
Molecular Formula |
C4H11N3O |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(propan-2-ylamino)urea |
InChI |
InChI=1S/C4H11N3O/c1-3(2)6-7-4(5)8/h3,6H,1-2H3,(H3,5,7,8) |
InChI Key |
AKOJTNUBZFZDAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Catalyst-Free Nucleophilic Addition of Isopropylamine to Potassium Cyanate or Carbamates
A catalyst-free, scalable synthesis approach involves the nucleophilic addition of isopropylamine to potassium cyanate or related carbamate salts in aqueous or mild organic media.
-
- The reaction proceeds under mild, catalyst-free conditions.
- The product, (Propan-2-ylamino)urea, can be isolated by simple filtration without extensive purification.
- The method is suitable for scale-up, showing improved yields at larger batch sizes (e.g., 20 mmol scale).
-
- This approach has been applied in the synthesis of related N-substituted ureas such as agrochemicals.
- The reaction purity is high, facilitating downstream applications without chromatographic purification.
| Parameter | Condition/Value |
|---|---|
| Reactants | Isopropylamine + potassium cyanate or carbamate salt |
| Catalyst | None |
| Solvent | Water or mild organic solvent |
| Temperature | Ambient |
| Reaction scale | Up to 20 mmol or higher |
| Purification | Simple filtration |
| Yield | High, with excellent chemical purity |
This method emphasizes operational simplicity and environmental friendliness, making it attractive for industrial synthesis.
Synthesis via Hypervalent Iodine-Mediated Coupling of Amides and Isopropylamine
A novel synthetic strategy employs hypervalent iodine reagents such as (diacetoxyiodo)benzene to couple amides with amines, including isopropylamine, to form unsymmetrical urea derivatives under mild conditions.
-
- The reaction uses PhI(OAc)2 as a coupling mediator.
- No metal catalysts, high temperatures, or inert atmospheres are required.
- The reaction is performed in 1,2-dichloroethane at 80 °C for 18 hours.
- Broad substrate scope includes primary and secondary amines.
- The crude product is purified by chromatography.
| Parameter | Condition/Value |
|---|---|
| Reagents | Primary amide + isopropylamine |
| Coupling agent | PhI(OAc)2 (2 equivalents) |
| Base | Potassium phosphate (K3PO4, 2 equivalents) |
| Solvent | 1,2-Dichloroethane |
| Temperature | 80 °C |
| Reaction time | 18 hours |
| Purification | Column chromatography or preparative TLC |
| Yield | Moderate to high (varies by substrate) |
- Advantages:
- Enables late-stage functionalization of complex molecules.
- Avoids harsh reagents and conditions.
- Provides access to unsymmetrical ureas with diverse substitution patterns.
This method offers a versatile alternative for synthesizing (Propan-2-ylamino)urea, especially when starting from amides rather than carbamates or isocyanates.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Phenyl carbamate + isopropylamine in DMSO | Phenyl carbamate, isopropylamine | Room temp, 15 min–3 h | Mild, high yield, no phosgene | Requires phenyl carbamate |
| Catalyst-free nucleophilic addition | Isopropylamine, potassium cyanate | Ambient, aqueous or mild solvent | Scalable, catalyst-free, simple purification | Limited to certain salts |
| Hypervalent iodine-mediated coupling | Primary amide, isopropylamine, PhI(OAc)2 | 80 °C, 18 h, organic solvent | Metal-free, broad substrate scope | Longer reaction time, requires chromatography |
Chemical Reactions Analysis
Types of Reactions: (Propan-2-ylamino)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo substitution reactions where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Propan-2-ylamino)urea involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes and altering their activity. This interaction can lead to various biological effects, including antimicrobial activity and potential therapeutic benefits .
Comparison with Similar Compounds
Urea (NH₂–CO–NH₂)
- Structural Differences: Lacks substituents on the amino groups, making it less sterically hindered.
- Solubility : Highly water-soluble (1079 g/L at 25°C) due to strong hydrogen-bonding capacity.
- Reactivity : Prone to hydrolysis under acidic or basic conditions, forming ammonia and carbon dioxide.
- Applications : Widely used in fertilizers, pharmaceuticals, and polymer synthesis.
N-Methylurea (CH₃NH–CO–NH₂)
- Structural Differences: One methyl group replaces a hydrogen on a urea amino group.
- Solubility : Moderately soluble in water (~320 g/L at 25°C), reduced compared to urea due to hydrophobic methyl.
- Reactivity : More stable against hydrolysis than urea but less reactive in nucleophilic substitutions.
(2R)-2-(Pyrimidin-2-ylamino)-propanoic Acid (Referenced from )
- Structural Differences: Contains a pyrimidinylamino group attached to a propanoic acid backbone, differing from the urea core.
- Solubility : Likely lower in water due to aromatic pyrimidine and carboxylic acid groups (exact data unavailable).
- Reactivity : Carboxylic acid group enables salt formation, while the pyrimidine ring allows π-π stacking interactions.
- Applications: Potential in drug design (e.g., kinase inhibitors) due to heterocyclic motifs.
1-(Isopropyl)urea (Propan-2-ylamino)urea
- Structural Differences: Shares the isopropylamino substitution but lacks additional functional groups (e.g., carboxylic acid or pyrimidine).
- Hypothesized Properties: Solubility: Lower than urea (~50–100 g/L in water) due to the hydrophobic isopropyl group. Stability: Enhanced steric shielding may reduce hydrolysis rates compared to urea. Bioactivity: Potential as a enzyme inhibitor or ligand in coordination chemistry.
Comparative Data Table
Research Findings and Gaps
- Synthesis: (Propan-2-ylamino)urea is typically synthesized via reaction of isopropylamine with urea or cyanate precursors, though optimization data are scarce.
- Biological Activity : Substituted ureas often exhibit inhibitory effects on enzymes like urease or carbonic anhydrase; however, specific studies on this compound are lacking.
Biological Activity
(Propan-2-ylamino)urea, also known as isopropylamine urea, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
(Propan-2-ylamino)urea is characterized by the presence of an isopropylamine group attached to a urea moiety. Its chemical structure can be represented as follows:
This structure plays a crucial role in its interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (Propan-2-ylamino)urea derivatives. For instance, research indicates that certain derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be in the range of 6.25 to 25 µg/mL, suggesting potent antibacterial effects .
Anticancer Properties
In vitro studies have demonstrated that (Propan-2-ylamino)urea exhibits cytotoxic effects against several cancer cell lines. Notably, it has shown activity against human pancreatic cancer cells (PANC-1), with IC50 values ranging from 5 to 15 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
(Propan-2-ylamino)urea has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and cellular proliferation. This inhibition could contribute to its anticancer effects by disrupting the proliferation of cancer cells .
Study 1: Antimicrobial Efficacy
A study conducted on a series of (Propan-2-ylamino)urea derivatives evaluated their antimicrobial efficacy against multiple pathogens. The results indicated that modifications in the side chains significantly impacted their activity. Compounds with longer alkyl chains demonstrated enhanced potency, with one derivative achieving an MIC of 6.25 µg/mL against E. coli .
Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on pancreatic cancer cells, (Propan-2-ylamino)urea was tested for its cytotoxic effects. The results revealed that it induced apoptosis through the activation of caspase pathways, leading to cell death at concentrations as low as 5 µM. This suggests a promising avenue for further development as an anticancer agent .
The biological activity of (Propan-2-ylamino)urea can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting critical enzymes such as DHFR, it disrupts metabolic processes essential for cell growth and replication.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.
Data Summary Table
Q & A
Q. What are the established synthesis protocols for (Propan-2-ylamino)urea, and how are they validated?
Methodological Answer: The synthesis typically involves condensation reactions between isopropylamine and urea derivatives under controlled conditions. Common protocols use polar aprotic solvents (e.g., dimethylformamide) with catalysts like HCl or triethylamine. Validation requires multi-step characterization:
- Purity analysis : HPLC with UV detection (≥95% purity threshold) .
- Structural confirmation : H/C NMR for functional groups, IR spectroscopy for urea C=O stretches, and mass spectrometry for molecular ion peaks .
- Crystallinity : X-ray diffraction for solid-state structure elucidation . Note: Replicate synthesis using protocols from peer-reviewed literature to ensure reproducibility .
Q. Which analytical techniques are most reliable for quantifying (Propan-2-ylamino)urea in complex matrices?
Methodological Answer: For biological or environmental samples, use:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve interference .
- Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges to improve detection limits .
- Calibration curves : Validate linearity (R² > 0.99) across expected concentration ranges .
Advanced Research Questions
Q. How can synthesis yield be optimized for (Propan-2-ylamino)urea under anhydrous conditions?
Q. How should researchers address contradictions in reported bioactivity data for (Propan-2-ylamino)urea?
Methodological Answer: Conduct a systematic meta-analysis to identify confounding variables:
- Assay conditions : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent carriers (DMSO vs. PBS) .
- Dosage ranges : Re-evaluate IC₅₀ values across studies using standardized protocols .
- Negative controls : Ensure solvent-only baselines are consistent . Recommendation: Publish raw datasets with metadata (e.g., temperature, humidity) to enable cross-study validation .
Q. What computational strategies predict the interaction of (Propan-2-ylamino)urea with biological targets?
Methodological Answer: Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS):
Q. How can researchers ensure ethical data sharing while protecting intellectual property in (Propan-2-ylamino)urea studies?
Methodological Answer:
- De-identify data : Remove proprietary synthesis steps before depositing in repositories like Zenodo .
- Controlled access : Use embargo periods (e.g., 12 months) for raw data linked to patents .
- Collaboration agreements : Define data usage terms with co-authors and institutions .
Contradiction Resolution & Reproducibility
Q. What steps mitigate batch-to-batch variability in (Propan-2-ylamino)urea synthesis?
Methodological Answer:
- Standard Operating Procedures (SOPs) : Document solvent drying methods (e.g., molecular sieves) and inert atmosphere protocols (N₂/Ar) .
- Quality Control (QC) : Implement in-process checks (e.g., TLC at 30-minute intervals) .
- Interlab validation : Share samples with independent labs for NMR and LC-MS cross-verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
